The compound 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It is classified as an investigational drug and demonstrates activity against key pathways involved in cancer progression, specifically targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
This compound is associated with Eli Lilly and is under investigation for its efficacy in treating various cancers, including metastatic prostate cancer and non-small cell lung cancer. Clinical trials are ongoing to evaluate its effectiveness when used alone or in combination with other chemotherapeutic agents .
The compound belongs to a class of dual inhibitors that target both PI3K and mTOR, which are critical in regulating cell growth and survival. This dual inhibition is particularly relevant in cancer therapy due to the frequent mutations within these pathways that contribute to tumorigenesis and resistance to treatment.
The synthesis of 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one involves several key steps that typically include:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (like chromatography) would be required for a comprehensive synthesis protocol.
The molecular formula for this compound is C23H26N4O3, with a molecular weight of approximately 406.4775 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The compound's reactivity can be analyzed through its interactions with biological targets. Key reactions include:
Technical details such as kinetic parameters (e.g., IC50 values) provide quantitative measures of its potency against specific targets.
The mechanism by which 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one exerts its effects involves:
Data from in vitro studies indicate that it has potent activity against various cancer cell lines, with IC50 values below 122 nmol/L for several types .
The compound exhibits favorable physicochemical properties:
Key chemical properties include:
The primary applications of 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one lie in oncology:
Clinical trials are ongoing to assess its effectiveness as both a monotherapy and in combination with other treatments, highlighting its potential role in advancing cancer therapeutics .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8